
Butyl 4-butylbenzene-1-sulfonate
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Overview
Description
Butyl acrylate (CAS 141-32-2) is a flammable, colorless liquid with a sharp odor, widely used as a monomer in polymer synthesis and industrial coatings. It has a molecular weight of 128.17 g/mol, boiling point of 148°C, and a flash point of 37°C (closed cup) . Its vapor pressure is 5.34 hPa at 20°C, and it is sparingly soluble in water (1.6 g/L at 20°C) . The compound is classified as a skin irritant, eye irritant, and respiratory sensitizer, with acute toxicity data showing an oral LD50 in rats >2,000 mg/kg and an inhalation LC50 >10–20 mg/L . It is stabilized with inhibitors to prevent hazardous polymerization during storage and transport .
Preparation Methods
Sulfonation of 4-Butylbenzene: Foundation of Sulfonate Synthesis
The synthesis of butyl 4-butylbenzene-1-sulfonate begins with the sulfonation of 4-butylbenzene. Sulfonation introduces a sulfonic acid group (-SO₃H) at the para position relative to the existing butyl group, yielding 4-butylbenzenesulfonic acid. This step typically employs concentrated sulfuric acid or chlorosulfonic acid as the sulfonating agent.
Reaction Conditions and Mechanism
- Sulfonation Agent : Concentrated H₂SO₄ (98%) or ClSO₃H (chlorosulfonic acid) at 80–100°C.
- Mechanism : Electrophilic aromatic substitution (EAS), where the sulfonic acid group is directed to the para position by the electron-donating butyl group.
- Yield : ~85–90% under optimized conditions, though by-products like diphenyl sulfone (4–6%) may form due to over-sulfonation.
Optimization Insights
- Temperature Control : Maintaining temperatures below 100°C minimizes decomposition and dimerization.
- Solvent-Free Reactions : Patents highlight solvent-free conditions to enhance reaction efficiency and reduce purification complexity.
Synthesis via Sulfonyl Chloride Intermediate
The most widely documented route involves converting 4-butylbenzenesulfonic acid to its sulfonyl chloride derivative, followed by esterification with butanol.
Preparation of 4-Butylbenzenesulfonyl Chloride
Reagents : Thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF) as a catalyst.
Procedure :
- 4-Butylbenzenesulfonic acid (1.0 mol) is mixed with DMF (73 g) at 70°C.
- Thionyl chloride (2.8 mol) is added dropwise over 2 hours.
- The mixture is stirred for 2 hours, yielding 4-butylbenzenesulfonyl chloride with 86.3% purity by HPLC.
Key Reaction :
$$ \text{C}{10}\text{H}{14}\text{O}3\text{S} + \text{SOCl}2 \rightarrow \text{C}{10}\text{H}{13}\text{ClO}2\text{S} + \text{HCl} + \text{SO}2 $$
Esterification with Butanol
Reagents : 1-Butanol, triethylamine (TEA) as an HCl scavenger.
Procedure :
- The sulfonyl chloride is dissolved in dichloromethane (DCM).
- 1-Butanol (1.2 equiv) and TEA (1.5 equiv) are added dropwise at 0–5°C.
- The reaction is stirred for 4–6 hours, followed by aqueous workup to isolate the ester.
Yield and Purity :
- Crude Yield : 88–92%.
- Purification : Distillation under reduced pressure (120–130°C, 1–2 mmHg) elevates purity to >98%.
Direct Esterification of 4-Butylbenzenesulfonic Acid
Alternative methods bypass the sulfonyl chloride intermediate by directly esterifying the sulfonic acid with butanol.
Acid-Catalyzed Esterification
Reagents : H₂SO₄ (catalytic), excess 1-butanol.
Conditions :
Limitations :
- Moderate yields (60–70%) due to equilibrium limitations.
- Requires large excess of butanol (5–10 equiv).
Coupling Agent-Mediated Esterification
Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Procedure :
- 4-Butylbenzenesulfonic acid (1.0 equiv) is activated with DCC (1.2 equiv) in DCM.
- 1-Butanol (1.1 equiv) and DMAP (0.1 equiv) are added at 25°C.
- Stirring for 24 hours yields the ester after filtration and evaporation.
Advantages :
By-Product Analysis and Purification Strategies
Common By-Products
- Diphenyl Sulfone : Forms via sulfonic acid dimerization (4–6% in sulfonyl chloride synthesis).
- Unreacted Alcohol : Residual butanol in esterification steps.
Purification Techniques
- Liquid-Liquid Extraction : Separation using water/DCM partitions removes acidic impurities.
- Distillation : Effective for isolating the ester from high-boiling by-products.
- Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >99%.
Industrial-Scale Production Considerations
Cost-Efficiency Metrics
- Thionyl Chloride Route : Preferred for high purity but raises costs due to SOCl₂ handling.
- Direct Esterification : Lower raw material costs but requires energy-intensive water removal.
Recent Advances in Sulfonate Ester Synthesis
Microwave-Assisted Synthesis
- Conditions : 100°C, 30 minutes, 300 W microwave irradiation.
- Outcome : 90% yield with reduced reaction time.
Enzymatic Esterification
- Catalysts : Lipases (e.g., Candida antarctica) in non-aqueous media.
- Yield : 50–60%, with ongoing research to improve efficiency.
Comparative Analysis of Synthesis Routes
Parameter | Sulfonyl Chloride Route | Direct Esterification |
---|---|---|
Yield | 88–92% | 60–80% |
Purity | >98% | 85–90% |
Reaction Time | 6–8 hours | 12–24 hours |
Scalability | Industrial-friendly | Limited by equilibrium |
Chemical Reactions Analysis
Types of Reactions
Butyl 4-butylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonate group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and iron(III) bromide (FeBr₃) as catalysts.
Major Products Formed
The major products formed from these reactions include sulfonic acids, substituted benzene derivatives, and various sulfonate esters depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl 4-butylbenzene-1-sulfonate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of Butyl 4-butylbenzene-1-sulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, influencing their structure and function . This interaction can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways.
Comparison with Similar Compounds
The following comparison focuses on butyl acrylate and three structurally related butyl esters: butyl acetate , butyl carbitol acetate , and butyl carbitol (butyl diglycol). Key differences in physicochemical properties, applications, and safety profiles are summarized in Table 1 and discussed in detail below.
Table 1: Comparative Properties of Butyl Acrylate and Similar Compounds
Key Comparisons
Physicochemical Properties Volatility: Butyl acrylate and butyl acetate share similar flash points (37°C), but butyl acrylate’s higher boiling point (148°C vs. 126°C) makes it less volatile under standard conditions . This property makes butyl carbitol ideal for aqueous formulations . Thermal Stability: Butyl acrylate requires stabilization to prevent polymerization, whereas butyl carbitol acetate’s high boiling point (246.7°C) allows use in high-temperature processes .
Applications
- Butyl acrylate is primarily used in polymer synthesis (e.g., acrylic resins), whereas butyl acetate serves as a fast-evaporating solvent in paints and coatings .
- Butyl carbitol acetate’s high boiling point makes it suitable for specialty inks and slow-drying coatings, while butyl carbitol is a coupling agent in industrial cleaners and hydraulic fluids .
Safety and Environmental Profiles Butyl acrylate poses significant hazards: it is flammable, a respiratory irritant, and toxic to aquatic organisms (LC50 for fish: >1–10 mg/L) .
Q & A
Basic Questions
Q. What synthetic methodologies are employed for Butyl 4-butylbenzene-1-sulfonate, and how do reaction conditions affect product yield?
- Answer : Common synthetic routes include sulfonation of 4-butylbenzene derivatives followed by esterification with butanol. Key factors influencing efficiency include:
- Reagent selection : Use of sulfuric acid or chlorosulfonic acid for sulfonation .
- Temperature control : Excess heat may lead to over-sulfonation or decomposition.
- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates by stabilizing intermediates .
- Catalyst optimization : Acidic or basic conditions during esterification can alter regioselectivity.
- Table 1 : Example Reaction Conditions
Step | Reagents/Conditions | Key Variables |
---|---|---|
Sulfonation | H₂SO₄, 0–5°C, 4-butylbenzene | Temperature, time |
Esterification | Butanol, H⁺ catalyst, reflux | Solvent, molar ratio |
Q. Which analytical techniques are most effective for purity assessment of this compound, and what are their limitations?
- Answer :
- HPLC-UV : Effective for quantifying residual sulfonic acid precursors; requires calibration with authentic standards .
- ¹H/¹³C NMR : Identifies structural impurities (e.g., regioisomers) but may lack sensitivity for trace contaminants (<1%) .
- Elemental Analysis : Validates stoichiometry but is time-consuming and requires high-purity samples.
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved during structural elucidation?
- Answer :
- Multi-spectral correlation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and confirm connectivity .
- High-resolution mass spectrometry (HRMS) : Differentiates isobaric impurities by exact mass (e.g., sulfonate vs. sulfate derivatives) .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. What strategies mitigate side reactions during the sulfonation of 4-butylbenzene to improve selectivity for the 1-sulfonate isomer?
- Answer :
- Steric directing groups : Introduce temporary substituents (e.g., tert-butyl) to block competing sulfonation sites .
- Low-temperature kinetics : Slow addition of sulfonating agents reduces polysulfonation .
- Post-reaction quenching : Use ice-cold water to halt reaction progression at the monosulfonate stage.
Q. How can computational chemistry tools predict the reactivity of this compound in nucleophilic substitution reactions?
- Answer :
- Transition state modeling : Identify energy barriers for SN1 vs. SN2 pathways using Gaussian or ORCA software .
- Solvent effects : Simulate solvent polarity (e.g., dielectric constant) to predict nucleophile activation .
- Electrostatic potential maps : Highlight sulfonate group electrophilicity to guide reagent selection (e.g., Grignard vs. amine nucleophiles) .
Q. Methodological Notes
Properties
CAS No. |
88210-68-8 |
---|---|
Molecular Formula |
C14H22O3S |
Molecular Weight |
270.39 g/mol |
IUPAC Name |
butyl 4-butylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S/c1-3-5-7-13-8-10-14(11-9-13)18(15,16)17-12-6-4-2/h8-11H,3-7,12H2,1-2H3 |
InChI Key |
ARPANBDWSFZHAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)OCCCC |
Origin of Product |
United States |
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